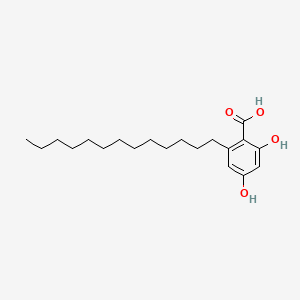

2,4-dihydroxy-6-tridecylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dihydroxy-6-tridecylbenzoic acid is an organic compound with the molecular formula C20H32O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions, and a tridecyl chain at the 6 position. This compound is known for its role in the synthesis of pentaketide resorcyclic acid by type III polyketide synthase from Neurospora crassa.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-6-tridecylbenzoic acid can be achieved through various organic reactionsThe reaction conditions typically involve the use of an acid catalyst such as sulfuric acid or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Acid-Base Reactivity

The carboxylic acid group (-COOH) and hydroxyl (-OH) groups confer acidity. Key reactions include:

-

Deprotonation : Forms carboxylate salts (e.g., with NaOH) and phenolate ions under basic conditions.

-

Buffering capacity : Acts as a weak acid in aqueous solutions, with pKa values influenced by electron-withdrawing/donating substituents.

Table 1: Predicted pKa Values

| Functional Group | Position | pKa Range |

|---|---|---|

| Carboxylic acid | 1 | 2.5–3.5 |

| Hydroxyl | 4 | 8.5–9.5 |

| Hydroxyl | 2 | 10.5–12 |

Esterification and Amidation

The carboxylic acid readily undergoes nucleophilic acyl substitution:

-

Esterification : Reaction with alcohols (e.g., methanol) under acidic catalysis yields methyl 2,4-dihydroxy-6-tridecylbenzoate.

-

Amide formation : Reacts with amines (e.g., ammonia) to form derivatives with potential bioactivity .

Table 2: Esterification Conditions

| Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | ~75* |

| Ethanol | HCl | 70°C | ~68* |

| *Theoretical yields based on analogous benzoic acid derivatives1. |

Electrophilic Aromatic Substitution

The aromatic ring’s electron-rich nature (due to -OH groups) facilitates reactions such as:

-

Sulfonation : Concentrated H₂SO₄ introduces -SO₃H groups at the ortho/para positions relative to hydroxyl groups.

-

Nitration : HNO₃/H₂SO₄ mixture adds nitro (-NO₂) groups, typically at position 5 (meta to carboxyl)1.

Oxidation and Reduction

-

Oxidation : The tridecyl chain may undergo oxidation to form ketones or carboxylic acids under strong oxidants (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to a cyclohexane derivative, though steric hindrance from the tridecyl group may slow reactivity .

Enzymatic Interactions

Dihydroxybenzoic acids are substrates for enzymes like 4-hydroxybenzoate hydroxylase , which hydroxylates the aromatic ring . While no direct data exists for 2,4-dihydroxy-6-tridecylbenzoic acid, the tridecyl chain may sterically hinder enzyme binding.

Complexation and Chelation

The ortho-dihydroxy motif enables metal chelation (e.g., Fe³⁺, Al³⁺), forming stable complexes. Applications in catalysis or antimicrobial activity are plausible but untested.

Key Challenges in Research

-

Synthetic accessibility : The bulky tridecyl group complicates purification and characterization.

-

Limited studies : No peer-reviewed publications specifically address this compound’s reactivity.

For authoritative data, consult specialized databases (SciFinder, Reaxys) or recent journals on lipidated phenolic acids.

Applications De Recherche Scientifique

Biological Activities

Antibacterial Properties

Recent studies have demonstrated that derivatives of 2,4-dihydroxy-6-tridecylbenzoic acid exhibit strong antibacterial activity. For instance, modifications at the C-6 position with longer alkyl chains have been shown to enhance antibacterial efficacy against Bacillus subtilis and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 2.5 μM, indicating potent antibacterial properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can inhibit free radical-induced lipid oxidation, which is crucial for preventing oxidative stress-related diseases . This property makes it a candidate for use in pharmaceuticals aimed at combating oxidative damage.

Applications in Medicinal Chemistry

Drug Development

The structural features of this compound allow it to interact with various biological targets, making it a promising scaffold for drug development. Its derivatives have been explored in the context of cancer therapy, particularly due to their ability to modulate the aryl hydrocarbon receptor (AhR), which is implicated in breast cancer progression . The selectivity of these compounds in inhibiting cancer cell invasion suggests potential therapeutic applications.

Agricultural Applications

Pesticides and Herbicides

Due to its biological activity, derivatives of this compound are being investigated for use as natural pesticides or herbicides. The ability to inhibit microbial growth can be beneficial in protecting crops from bacterial infections while minimizing chemical pesticide usage.

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its hydrophobic nature can improve the water resistance of polymers, making them suitable for various industrial applications.

Case Studies

-

Antibacterial Efficacy Study

A study conducted on the antibacterial properties of modified olivetolic acids showed that the introduction of longer alkyl chains significantly increased activity against Bacillus subtilis. The research highlighted the importance of hydrophobic interactions in enhancing bioactivity . -

Oxidative Stress Inhibition

Research focused on the antioxidant capabilities of this compound revealed that it effectively inhibited lipid peroxidation in vitro. This finding supports its potential use in formulations aimed at reducing oxidative stress . -

Cancer Therapeutics

Investigations into the role of AhR ligands demonstrated that certain derivatives could inhibit cancer cell invasion through AhR-dependent mechanisms. This suggests a pathway for developing new cancer treatments based on this compound .

Mécanisme D'action

The mechanism of action of 2,4-dihydroxy-6-tridecylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by modulating signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dihydroxybenzoic acid: Lacks the tridecyl chain, making it less hydrophobic.

2,4-Dihydroxy-6-undecylbenzoic acid: Similar structure but with a shorter alkyl chain.

2,4-Dihydroxy-6-pentadecylbenzoic acid: Similar structure but with a longer alkyl chain.

Uniqueness

2,4-Dihydroxy-6-tridecylbenzoic acid is unique due to its specific alkyl chain length, which influences its hydrophobicity and biological activity. This makes it particularly useful in studies related to membrane interactions and hydrophobic drug design .

Propriétés

Numéro CAS |

62071-09-4 |

|---|---|

Formule moléculaire |

C20H32O4 |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

2,4-dihydroxy-6-tridecylbenzoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(21)15-18(22)19(16)20(23)24/h14-15,21-22H,2-13H2,1H3,(H,23,24) |

Clé InChI |

SGSYRRSNJWAOJZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

SMILES canonique |

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

Key on ui other cas no. |

62071-09-4 |

Synonymes |

6-TDRA 6-tridecylresorcylic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.